molecular formula C16H15NO B7793546 2-((4-Ethylphenoxy)methyl)benzonitrile

2-((4-Ethylphenoxy)methyl)benzonitrile

Cat. No.: B7793546
M. Wt: 237.30 g/mol
InChI Key: YYKKYOHCUJHNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Ethylphenoxy)methyl)benzonitrile is an organic compound with the molecular formula C16H15NO and a molecular weight of 237.3 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a phenoxymethyl group, which is further substituted with an ethyl group at the para position. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylphenoxy)methyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-ethylphenol with benzyl chloride to form 4-ethylphenoxymethylbenzene. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide to yield the desired benzonitrile compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyanation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve the use of ionic liquids as co-solvents and catalysts to enhance the efficiency and eco-friendliness of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylphenoxy)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenoxymethyl derivatives.

Scientific Research Applications

2-((4-Ethylphenoxy)methyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Ethylphenoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic aromatic substitution reactions, forming intermediates that can further react to yield various products. The phenoxymethyl group can also undergo electrophilic aromatic substitution, leading to the formation of different derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Ethylphenoxy)methyl)benzonitrile is unique due to the presence of the ethyl group at the para position, which can influence its reactivity and interactions compared to other similar compounds

Properties

IUPAC Name

2-[(4-ethylphenoxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-2-13-7-9-16(10-8-13)18-12-15-6-4-3-5-14(15)11-17/h3-10H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKKYOHCUJHNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.